molecular formula C14H9FN2O B7477512 3-cyano-N-(4-fluorophenyl)benzamide

3-cyano-N-(4-fluorophenyl)benzamide

Cat. No. B7477512
M. Wt: 240.23 g/mol
InChI Key: PSWNDRZXCRNMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(4-fluorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is used in scientific research for various purposes, including drug discovery and development. This compound is also known by its chemical name, 4-Fluoro-N-(3-cyanophenyl)benzamide.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-fluorophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have an effect on the dopamine receptors in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
3-cyano-N-(4-fluorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have an effect on the dopamine receptors in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyano-N-(4-fluorophenyl)benzamide in lab experiments is its effectiveness in inhibiting the growth of cancer cells. Additionally, this compound has shown potential as a treatment for neurological disorders such as Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-cyano-N-(4-fluorophenyl)benzamide. One potential direction is the further investigation of its potential as a treatment for various types of cancer. Additionally, there is a need for further research into the mechanism of action of this compound, which may lead to the development of more effective drugs. Another potential direction is the exploration of its use in the treatment of other neurological disorders, such as Alzheimer's disease.

Synthesis Methods

The synthesis of 3-cyano-N-(4-fluorophenyl)benzamide can be achieved through various methods. One of the most common methods is the reaction of 4-fluoro-3-nitrobenzoic acid with potassium cyanide in the presence of a catalyst such as copper(I) iodide. This reaction results in the formation of 4-fluoro-3-cyanobenzoic acid, which is then converted to 3-cyano-N-(4-fluorophenyl)benzamide through a reaction with thionyl chloride and ammonia.

Scientific Research Applications

3-cyano-N-(4-fluorophenyl)benzamide has been used in scientific research for various purposes. One of the most significant applications of this compound is in the field of drug discovery and development. It has been found to be effective in inhibiting the growth of cancer cells and has shown potential as a treatment for various types of cancer. Additionally, this compound has been used in the development of novel drugs for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

3-cyano-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWNDRZXCRNMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(4-fluorophenyl)benzamide

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